2-(5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-(5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a substituted pyrazole ring. The pyrazole moiety is functionalized with amino, methylsulfonyl (SO₂Me), and methylthio (SMe) groups, while the acetamide side chain is attached to a 2,3-dimethylphenyl group. The methylsulfonyl group, a strong electron-withdrawing substituent, may enhance metabolic stability or influence binding interactions, while the methylthio group could modulate lipophilicity .
Properties
IUPAC Name |
2-(5-amino-3-methylsulfanyl-4-methylsulfonylpyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-9-6-5-7-11(10(9)2)17-12(20)8-19-14(16)13(24(4,21)22)15(18-19)23-3/h5-7H,8,16H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRBXKZWTFYGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazole ring with the desired substituents. This can be achieved through the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The resulting pyrazole intermediate is then further functionalized by introducing the amino, methylsulfonyl, and methylthio groups through nucleophilic substitution or electrophilic addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution of the amino group can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C13H16N4O3S2
- Molecular Weight : 332.42 g/mol
- Key Functional Groups :
- Amino group
- Sulfonyl group
- Pyrazole ring
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide have shown efficacy against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Research has demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. A study highlighted the ability of related compounds to reduce inflammation markers in animal models.
Antimicrobial Activity
The presence of the pyrazole ring has been linked to antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing promising results. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Insecticide Development
The compound's structural characteristics make it a candidate for insecticide formulation. Pyrazole derivatives are known to act as GABA receptor antagonists, which can lead to increased mortality in target insect populations. A case study involving a related pyrazole compound demonstrated effective control over pest populations in agricultural settings.
Herbicide Potential
Research into the herbicidal activity of similar compounds suggests that they could inhibit specific plant growth regulators. The application of such compounds could help manage weed populations without affecting crop yields adversely.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including the target compound, revealed that these compounds inhibited the growth of breast cancer cells by inducing apoptosis. The study utilized various assays to measure cell viability and apoptosis markers, demonstrating a dose-dependent response.
Case Study 2: Insecticidal Activity
In a controlled experiment, the insecticidal efficacy of a related pyrazole compound was tested against common agricultural pests. The results indicated a significant reduction in pest populations within 72 hours of application, highlighting the potential for developing effective pest management strategies.
Mechanism of Action
The mechanism of action of 2-(5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Structural Analysis
The compound’s structure was likely determined using X-ray crystallography, a method supported by software such as SHELX, which is widely employed for small-molecule refinement . Key structural features include:
- Pyrazole core: The 1H-pyrazole ring is substituted at positions 3 (methylthio), 4 (methylsulfonyl), and 5 (amino).
- Acetamide linkage : Connects the pyrazole to the 2,3-dimethylphenyl group.
- Hydrogen bonding: The amino and sulfonyl groups may participate in hydrogen-bonding networks, influencing crystal packing and stability, as described by graph set analysis in crystallography .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule:
Key Differences and Implications
Methylthio (SMe) enhances lipophilicity relative to methoxy or cyano groups, which may improve membrane permeability .
Biological Activity :
- Pyrazole derivatives like 7a and 7b exhibit antimicrobial activity, whereas alachlor is a herbicide. The target compound’s sulfonyl and thioether groups suggest a unique mechanism, possibly targeting enzymes like cyclooxygenase or kinases .
Synthetic Routes :
- The target compound’s synthesis may resemble compound 189 (), utilizing coupling reactions between functionalized pyrazoles and acetamide intermediates. In contrast, alachlor employs simpler chloroacetamide precursors .
Research Findings
- Hydrogen Bonding: The amino and sulfonyl groups in the target compound likely form robust hydrogen-bonding networks, as observed in pyrazole derivatives. Such interactions enhance crystalline stability, critical for formulation .
- Agrochemical Relevance: Acetamide herbicides like alachlor and pretilachlor () share the N-(aryl)acetamide backbone but lack pyrazole rings. The target compound’s pyrazole core may confer selectivity toward non-plant targets, suggesting pharmaceutical utility .
- SHELX Refinement : Structural data for analogues (e.g., compound 189) were likely refined using SHELX software, ensuring high precision in bond-length and angle measurements .
Biological Activity
The compound 2-(5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is a member of the pyrazole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.42 g/mol. The structure includes a pyrazole ring substituted with an amino group and sulfonyl and methylthio groups, alongside an acetamide moiety.
Biological Activity Overview
Research has indicated that compounds containing pyrazole rings exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound has been studied for its effects on various biological targets.
1. Anti-inflammatory Activity
Studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, a related pyrazole compound demonstrated significant inhibition of COX-2 activity in vitro, suggesting potential for treating inflammatory diseases .
2. Anticancer Properties
Recent investigations have highlighted the anticancer potential of similar pyrazole compounds. For example, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study found that a closely related compound exhibited IC50 values in the micromolar range against human breast cancer cells .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The presence of the methylsulfonyl group is believed to enhance solubility and bioavailability, facilitating interaction with target proteins involved in inflammatory pathways and cancer progression .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 | |
| Anticancer | Induction of apoptosis | |
| Enzyme inhibition | Modulation of metabolic enzymes |
Case Studies
- Anti-inflammatory Effects : In a study involving animal models, administration of a similar pyrazole derivative resulted in reduced paw edema compared to controls, indicating significant anti-inflammatory effects .
- Anticancer Activity : A derivative was tested against colon carcinoma cells, showing an IC50 value of 6.2 µM. This suggests that compounds within this structural class may have potent anticancer properties .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active site of COX-2, providing insights into its mechanism as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
